2-(beta-D-glucosyl)benzothiazole

Description

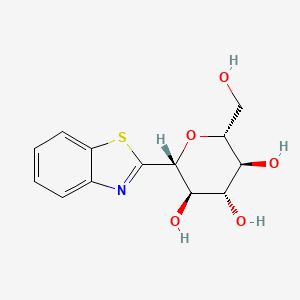

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO5S |

|---|---|

Molecular Weight |

297.33 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,3-benzothiazol-2-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H15NO5S/c15-5-7-9(16)10(17)11(18)12(19-7)13-14-6-3-1-2-4-8(6)20-13/h1-4,7,9-12,15-18H,5H2/t7-,9-,10+,11-,12-/m1/s1 |

InChI Key |

VXYWGTFRKRQDQI-DVYMNCLGSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)C3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Modifications of 2 Beta D Glucosyl Benzothiazole

Stereoselective and Regioselective Glycosylation Strategies for Beta-D-Glucosyl Moiety Integration

The crucial step in the synthesis of 2-(β-D-glucosyl)benzothiazole is the formation of the glycosidic linkage between the glucose moiety and the benzothiazole (B30560) aglycone. Achieving high stereoselectivity to obtain the desired β-anomer and regioselectivity to link the glucose to the correct position of the benzothiazole are paramount challenges.

Stereoselective synthesis of β-glycosides often relies on the principle of neighboring group participation. When a participating protecting group, such as an acetyl or benzoyl group, is placed at the C-2 position of the glucosyl donor, it can form a transient cyclic intermediate (e.g., a dioxolenium ion) that blocks the α-face of the anomeric carbon. This directs the incoming nucleophile, in this case, the 2-hydroxybenzothiazole (B105590), to attack from the β-face, resulting in the formation of the 1,2-trans-glycoside, which corresponds to the β-anomer for glucose. Conversely, the use of non-participating groups at C-2, such as benzyl (B1604629) ethers, can lead to mixtures of α and β anomers, with the ratio often influenced by solvent and temperature effects.

The choice of glycosyl donor is also critical. Common donors include glycosyl halides (bromides and chlorides), thioglycosides, and trichloroacetimidates. For instance, the Koenigs-Knorr reaction, which utilizes glycosyl halides with heavy metal salt promoters like silver carbonate or silver triflate, is a classic method for glycosylation. More modern approaches may employ glycosyl trichloroacetimidates under acidic catalysis, which often provide excellent yields and stereoselectivity.

Regioselectivity becomes a factor when the benzothiazole aglycone has multiple potential sites for glycosylation. For 2-(β-D-glucosyl)benzothiazole synthesis starting from 2-mercaptobenzothiazole (B37678), glycosylation can occur at either the sulfur (S-glycosylation) or the nitrogen (N-glycosylation) atom of the tautomeric thione-thiol forms. The outcome of the reaction is often dependent on the reaction conditions, such as the choice of base and solvent. For example, in the glycosylation of a similar heterocyclic system, 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, the use of a mild base like triethylamine (B128534) favored S-glycosylation, while a stronger base like potassium carbonate led to the formation of both S- and N-glycosylated products.

To circumvent issues of regioselectivity, a common strategy is to use a protected form of the aglycone where only the desired nucleophilic site is available for reaction. For the synthesis of 2-(β-D-glucosyl)benzothiazole, starting with 2-hydroxybenzothiazole would direct the glycosylation to the oxygen atom, forming an O-glycoside.

| Glycosylation Strategy | Glycosyl Donor | Promoter/Catalyst | Key Feature | Typical Outcome |

| Koenigs-Knorr | Glycosyl Halide | Silver Salts (e.g., Ag2CO3) | Classic method | Good yields, stereoselectivity depends on C-2 protecting group |

| Imidate Method | Glycosyl Trichloroacetimidate | Lewis Acid (e.g., TMSOTf) | High reactivity and selectivity | Excellent yields and β-selectivity with participating groups |

| Thioglycoside Activation | Thioglycoside | Thiophilic Promoter (e.g., NIS/TfOH) | Tunable reactivity | Versatile for complex oligosaccharide synthesis |

Functionalization and Derivatization of the Benzothiazole Core

Modification of the benzothiazole scaffold is a key strategy for diversifying the properties of 2-(β-D-glucosyl)benzothiazole and for conducting structure-activity relationship (SAR) studies. The benzothiazole ring system offers several positions for functionalization, primarily on the benzene (B151609) ring and at the 2-position if the glycosyl moiety is attached elsewhere or if derivatization precedes glycosylation.

A common approach to introduce diversity is through the synthesis of substituted 2-aminobenzothiazoles, which can then be further modified. For instance, N-arylthioureas can undergo intramolecular oxidative coupling catalyzed by ruthenium(III) chloride to yield a variety of substituted 2-aminobenzothiazoles. Similarly, a one-pot condensation of aminothiophenols with thiocarbamoyl chloride in the presence of copper(II) chloride and potassium carbonate provides an efficient route to 2-aminobenzothiazoles under mild conditions. These amino groups can then serve as handles for further chemical transformations.

Another versatile precursor is 2-mercaptobenzothiazole. The thiol group can be readily alkylated or arylated. For example, regioselective S-arylation of 2-mercaptobenzothiazole with diaryliodonium triflates can be achieved without a transition metal catalyst. The resulting 2-(arylthio)benzothiazoles can then be subjected to glycosylation.

Direct functionalization of the benzothiazole C-H bonds is also a powerful tool. For example, a photoinduced sulfanylation of the C2–H bond in benzothiazoles with aryl or hetaryl electrophiles and elemental sulfur has been reported, proceeding at room temperature in the presence of a copper(I) catalyst.

Furthermore, the benzene ring of the benzothiazole can be substituted with various functional groups such as halogens, alkyls, and alkoxyl groups, typically by starting with appropriately substituted anilines in the initial benzothiazole synthesis. These substituents can influence the electronic properties and steric profile of the molecule, which can be crucial for its biological activity. For instance, fluorinated 2-aryl benzothiazole derivatives have shown significant anti-tumor activities.

| Functionalization Strategy | Precursor | Reagents | Position of Functionalization |

| Oxidative Cyclization | N-Arylthioureas | RuCl3 | Benzene ring (substituents on aryl group) |

| Condensation | Aminothiophenols, Thiocarbamoyl chloride | CuCl2, K2CO3 | 2-Amino group |

| S-Arylation | 2-Mercaptobenzothiazole | Diaryliodonium triflates | 2-Thio position |

| C-H Functionalization | Benzothiazole | Aryl electrophiles, Sulfur, Cu(I) catalyst | 2-Position |

Molecular Recognition and Mechanistic Investigations of 2 Beta D Glucosyl Benzothiazole in Biological Systems

Ligand-Protein Binding Dynamics and Specificity: Studies with Glycogen (B147801) Phosphorylase and Other Targets

Glycogen phosphorylase (GP) has been a primary target for inhibitors like 2-(beta-D-glucosyl)benzothiazole due to its central role in glycogen metabolism. nih.gov Understanding the binding dynamics of these inhibitors is crucial for developing new therapeutic agents.

Crystallographic studies have been instrumental in identifying the binding sites of this compound and its analogs on glycogen phosphorylase b (GPb). Research has shown that 2-(β-D-glucopyranosyl)-benzothiazole binds to the catalytic site of the T-state GPb. nih.govnih.gov This binding occurs with minimal changes to the tertiary structure of the enzyme. nih.gov The catalytic site is a key regulatory site, and by binding here, the inhibitor prevents the substrate, glucose-1-phosphate, from accessing it. nih.gov This stabilization of the less active T-state conformation of the enzyme is a common feature of glucose-based inhibitors. nih.gov

Specifically, the glucopyranose moiety of the inhibitor establishes hydrogen bonds and van der Waals contacts similar to those observed with α-D-glucose. nih.gov The benzothiazole (B30560) group fits into a sub-pocket of the catalytic site. Other related compounds, like 2-(β-D-glucopyranosyl)-benzimidazole, have been found to bind not only at the catalytic site but also at a new allosteric inhibitor site, known as the indole (B1671886) binding site, located at the subunit interface. nih.govnih.gov Furthermore, a novel binding site on the protein surface, distant from other known sites, has been identified for the benzimidazole (B57391) analog. nih.govnih.gov

Kinetic studies have demonstrated that 2-(β-D-glucopyranosyl)benzothiazole acts as a competitive inhibitor with respect to the substrate glucose-1-phosphate (Glc-1-P). nih.govnih.gov The inhibition constant (K_i) for 2-(β-D-glucopyranosyl)-benzothiazole against muscle glycogen phosphorylase b has been determined to be 76 (±4.8) μM. nih.govnih.gov This value indicates a moderate inhibitory potency. For comparison, the related analogs 2-(β-D-glucopyranosyl)-5-methyl-1,3,4-oxadiazole and 2-(β-D-glucopyranosyl)-benzimidazole exhibited K_i values of 145.2 (±11.6) μM and 8.6 (±0.7) μM, respectively, highlighting how modifications to the non-sugar part of the molecule can significantly impact binding affinity. nih.govnih.gov

Table 1: Inhibitory Potency of 2-(β-D-glucopyranosyl)benzothiazole and Analogs against Glycogen Phosphorylase b

| Compound | K_i (μM) |

|---|---|

| 2-(β-D-glucopyranosyl)-benzothiazole | 76 (±4.8) nih.govnih.gov |

| 2-(β-D-glucopyranosyl)-5-methyl-1,3,4-oxadiazole | 145.2 (±11.6) nih.govnih.gov |

| 2-(β-D-glucopyranosyl)-benzimidazole | 8.6 (±0.7) nih.govnih.gov |

Modulation of Cellular Pathways and Processes (Excluding Clinical Outcomes)

Beyond direct enzyme inhibition, benzothiazole derivatives have been shown to influence key cellular signaling pathways and processes, particularly those related to glucose metabolism.

Certain benzothiazole derivatives have been identified as activators of AMP-activated protein kinase (AMPK). nih.govrsc.org AMPK is a crucial regulator of cellular energy homeostasis. rsc.org Its activation can lead to a cascade of downstream effects that are beneficial for metabolic health. For instance, studies have shown that specific benzothiazole compounds can directly activate AMPK in skeletal muscle cells. rsc.org This activation is a key mechanism for improving glucose utilization in peripheral tissues. rsc.org While the exact compound this compound was not the focus of these particular studies, the findings for other benzothiazole derivatives suggest a potential for this class of compounds to modulate the AMPK pathway.

The activation of AMPK by benzothiazole derivatives has been directly linked to an increased rate of glucose uptake in L6 myotubes, a model for skeletal muscle cells. nih.govrsc.org Activated AMPK promotes the translocation of the glucose transporter GLUT4 to the cell membrane, which facilitates the entry of glucose into the cells. mdpi.com This is a critical process for maintaining glucose homeostasis. Furthermore, some bifunctional benzothiazole compounds have been shown to not only increase glucose uptake in muscle cells but also to augment glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, also via an AMPK-dependent mechanism. nih.govrsc.org

Structure-Mechanism Relationships and Pharmacophore Elucidation

The relationship between the chemical structure of this compound and its biological activity is a key area of investigation for designing more potent and specific inhibitors.

Crystallographic and kinetic data for a series of related inhibitors have provided valuable insights into their structure-activity relationships. For instance, the comparison of 2-(β-D-glucopyranosyl)-benzothiazole with its oxadiazole and benzimidazole analogs reveals that the nature of the heterocyclic ring system significantly influences inhibitory potency against glycogen phosphorylase. nih.gov The benzimidazole derivative, being the most potent, suggests that the specific electronic and steric properties of this ring system are more favorable for binding to the catalytic site. nih.gov

Investigating the Role of the Glucosyl Moiety in Target Specificity and Biomolecular Recognition

The attachment of a glucosyl moiety to a pharmacologically active scaffold, such as the benzothiazole ring system, can significantly influence its pharmacokinetic and pharmacodynamic properties. The glucose unit can alter a molecule's solubility, membrane permeability, and, crucially, its interaction with biological targets. The β-D-glucosyl group in 2-(β-D-glucosyl)benzothiazole is hypothesized to play a pivotal role in its target specificity and biomolecular recognition through a variety of mechanisms, including enhanced binding affinity via specific interactions and potential transport by glucose transporters.

In addition to direct hydrogen bonding, the glucosyl moiety can engage in van der Waals interactions and hydrophobic interactions, particularly if the binding site has complementary nonpolar patches. The flexibility of the glycosidic bond linking the glucose to the benzothiazole core allows the sugar to adopt various conformations, enabling it to fit into binding sites of different shapes and sizes.

One of the key hypotheses regarding the function of the glucosyl moiety is its potential to act as a "Trojan horse," facilitating the uptake of the benzothiazole conjugate into cells via glucose transporters (GLUTs). acs.org These transporters are often overexpressed in cancer cells to meet their high metabolic demands, making them attractive targets for drug delivery. By mimicking glucose, 2-(β-D-glucosyl)benzothiazole could be actively transported into target cells, thereby increasing its intracellular concentration and enhancing its biological effect.

To elucidate the specific contributions of the glucosyl moiety, comparative studies with the aglycone (the benzothiazole part without the sugar) are essential. Such studies would involve synthesizing and evaluating the biological activity of the non-glycosylated counterpart. A significant decrease in activity for the aglycone would strongly suggest a critical role for the glucose unit in target interaction or cellular uptake.

Molecular modeling and computational docking studies can provide valuable insights into the binding mode of 2-(β-D-glucosyl)benzothiazole with its putative biological targets. These in silico methods can predict the specific hydrogen bonds and other non-covalent interactions formed by the glucosyl moiety, helping to rationalize structure-activity relationships and guide the design of new analogs with improved potency and selectivity.

While direct experimental data specifically detailing the binding interactions of the glucosyl moiety of 2-(β-D-glucosyl)benzothiazole is still emerging, the principles of molecular recognition strongly support its significant role in defining the compound's biological profile.

| Interaction Type | Potential Interacting Residues | Consequence of Interaction |

| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, Tyr | Increased binding affinity and specificity |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp | Stabilization of the ligand-protein complex |

| Cellular Uptake | Glucose Transporters (GLUTs) | Enhanced intracellular concentration |

Table 1: Potential Interactions of the Glucosyl Moiety of 2-(β-D-glucosyl)benzothiazole in a Biological Target's Binding Site. This table summarizes the types of non-covalent interactions the glucosyl moiety can participate in and their likely impact on the molecule's biological activity.

Computational Chemistry and Theoretical Studies of 2 Beta D Glucosyl Benzothiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of benzothiazole (B30560) derivatives. ajrconline.orgmgesjournals.com These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. scirp.org A smaller gap generally indicates higher reactivity and a greater ease of electron transfer. scirp.org

For instance, studies on various benzothiazole derivatives have shown that the nature and position of substituents on the benzothiazole ring can significantly influence the HOMO-LUMO energy gap. scirp.org While specific calculations for 2-(beta-D-glucosyl)benzothiazole are not widely published, the principles from related compounds can be extrapolated. The glucose moiety, with its electron-donating hydroxyl groups, would be expected to influence the electron density distribution across the benzothiazole core.

Analysis of the Molecular Electrostatic Potential (MEP) map is another valuable tool, as it helps to identify the electrophilic and nucleophilic sites on a molecule, thereby predicting its reactive behavior. scirp.org In benzothiazole derivatives, the nitrogen and sulfur atoms are typically identified as key nucleophilic sites.

Table 1: Representative HOMO-LUMO Energy Gaps for Benzothiazole Derivatives (Illustrative)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Benzothiazole (BTH) | B3LYP/6-31+G(d,p) | -0.2266 | -0.0755 | 0.1511 |

| 2-hydroxybenzothiazole (B105590) (2-OH_BTH) | B3LYP/6-31+G(d,p) | -0.2294 | -0.0456 | 0.1838 |

| 2-aminobenzothiazole (B30445) (2-NH2_BTH) | B3LYP/6-31+G(d,p) | -0.2117 | -0.0336 | 0.1781 |

| 2-mercaptobenzothiazole (B37678) (2-SH_BTH) | B3LYP/6-31+G(d,p) | -0.2312 | -0.0715 | 0.1597 |

| 2-(methylthio)benzothiazole (2-SCH3_BTH) | B3LYP/6-31+G(d,p) | -0.2201 | -0.0671 | 0.1530 |

Note: This data is for illustrative purposes based on published values for related benzothiazole derivatives and not for this compound itself. scirp.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely employed to understand the binding mechanisms of benzothiazole derivatives with various biological targets, including enzymes like α-amylase and α-glucosidase, which are relevant to the glucose moiety of the title compound. nih.govnih.gov

Docking studies on benzothiazole derivatives have successfully predicted their binding modes and identified key amino acid residues involved in the interactions. For example, in the context of α-glucosidase inhibitors, the benzothiazole scaffold often forms crucial hydrophobic interactions within the enzyme's active site, while substituents can form hydrogen bonds with polar residues. researchgate.net The glucose portion of this compound would be expected to form multiple hydrogen bonds with the active site residues of glucosidases, mimicking the natural substrate. Studies on similar benzothiazole-thiazole hybrids have shown the importance of hydrogen bonding and hydrophobic interactions in achieving potent inhibition of protein kinases. biointerfaceresearch.com

Table 2: Predicted Interactions of a Benzothiazole Derivative with a Target Protein (Illustrative Example)

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Benzothiazole-thiazole hybrid | p56lck | Met319, Glu317, Ala339 | Hydrogen Bonds |

| Val271, Leu343, Phe391 | Hydrophobic Interactions |

Note: This table is based on findings for related benzothiazole derivatives and serves as an example of the types of interactions that can be predicted. biointerfaceresearch.com

Virtual screening is a powerful computational approach used to search large libraries of chemical compounds for potential new drug candidates that are predicted to bind to a specific biological target. nih.gov This methodology can be applied to identify novel targets for this compound. The process typically involves docking the compound against a panel of known protein structures to identify those with the highest predicted binding affinity. This can be followed by more rigorous computational analyses and experimental validation. nih.gov Such an approach allows for the rapid and cost-effective exploration of the potential polypharmacology of a compound. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, offering insights into its stability and the conformational changes that may occur over time. researchgate.net For a compound like this compound, MD simulations can be used to assess the stability of its binding mode within a target's active site and to understand the role of water molecules in mediating the interaction. Studies on other glucosides have utilized MD simulations to confirm the stability of the ligand-protein complex and to analyze the network of hydrogen bonds that contribute to binding. nih.gov These simulations are crucial for validating docking results and for providing a more realistic representation of the biological system.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net For benzothiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting enzymes like α-glucosidase. researchgate.net These models can generate contour maps that highlight regions where steric bulk, electron-donating, or electron-withdrawing groups are favored or disfavored for optimal activity. researchgate.net While a specific QSAR model for this compound is not available, the principles can be applied to a series of its analogs to guide the design of more potent compounds.

Cheminformatics Approaches for Analog Design and Property Prediction

Cheminformatics encompasses a range of computational tools and techniques used to analyze and manage chemical data. In the context of this compound, cheminformatics approaches can be used to design novel analogs with improved properties. This can involve searching chemical databases for similar scaffolds, generating virtual libraries of derivatives, and using computational models to predict their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By combining these approaches with QSAR and molecular docking, researchers can prioritize the synthesis of new compounds with a higher probability of success.

Advanced Spectroscopic and Biophysical Techniques for Structural and Interaction Analysis of 2 Beta D Glucosyl Benzothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies (e.g., 1D, 2D, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 2-(β-D-glucosyl)benzothiazole and its analogues. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are routinely used to confirm the fundamental structure of these compounds. nih.gov For instance, in the ¹H NMR spectrum of benzothiazole (B30560), characteristic signals for the aromatic protons can be observed, and upon glucosylation, new signals corresponding to the glucose moiety appear in distinct regions of the spectrum. chemicalbook.com

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide deeper insights into the connectivity of atoms within the molecule. These techniques are invaluable for assigning specific proton and carbon signals, especially in complex derivatives. nih.govresearchgate.net For example, HMBC can reveal long-range couplings between the anomeric proton of the glucose unit and the carbon atoms of the benzothiazole ring system, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining the three-dimensional conformation of 2-(β-D-glucosyl)benzothiazole in solution. By detecting through-space interactions between protons, NOESY experiments can establish the relative orientation of the glucose and benzothiazole moieties. This information is vital for understanding how the molecule presents itself to its biological targets.

Table 1: Representative ¹H NMR Chemical Shift Data for Benzothiazole and a Substituted Derivative.

| Proton | Benzothiazole (in CDCl₃, 90 MHz) chemicalbook.com | 2-Methylbenzothiazole (in CDCl₃, 90 MHz) chemicalbook.com |

| H-2 | 8.971 ppm | - |

| H-4 | 8.14 ppm | 7.933 ppm |

| H-5 | 7.46 ppm | 7.32 ppm |

| H-6 | 7.51 ppm | 7.40 ppm |

| H-7 | 7.94 ppm | 7.769 ppm |

| CH₃ | - | 2.791 ppm |

| Note: The chemical shifts for 2-(β-D-glucosyl)benzothiazole itself are not readily available in the searched literature, hence data for the parent benzothiazole and a simple derivative are provided for illustrative purposes. |

Mass Spectrometry-Based Approaches for Complex Characterization and Derivatization Analysis (e.g., ESI-HRMS)

Mass spectrometry (MS) is an indispensable tool for the accurate mass determination and structural elucidation of 2-(β-D-glucosyl)benzothiazole and its derivatives. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is frequently employed to ascertain the elemental composition of the parent molecule and its modified forms with high precision. nih.govnih.gov This technique is sensitive enough to detect minute mass differences, allowing for the confident identification of compounds. nih.gov

In the analysis of derivatives, ESI-HRMS can confirm the successful addition of various functional groups. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. researchgate.net By inducing fragmentation of the parent ion, researchers can deduce the structure of different parts of the molecule, including the nature of the glycosidic bond and the substitution pattern on the benzothiazole ring. researchgate.net For example, the loss of the glucosyl moiety as a neutral fragment is a characteristic feature in the mass spectrum of these compounds.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of a 2-(β-D-glucopyranosyl)-5-methyl-1,3,4-benzothiazole.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 312.09001 | 166.9 |

| [M+Na]⁺ | 334.07195 | 176.0 |

| [M-H]⁻ | 310.07545 | 169.7 |

| [M+NH₄]⁺ | 329.11655 | 180.5 |

| [M+K]⁺ | 350.04589 | 171.9 |

| [M+H-H₂O]⁺ | 294.07999 | 161.7 |

| [M+HCOO]⁻ | 356.08093 | 176.8 |

| [M+CH₃COO]⁻ | 370.09658 | 177.3 |

| Data sourced from PubChem for 2-(beta-d-glucopyranosyl)-5-methyl-1,3,4-benzothiazole. uni.lu |

X-ray Crystallography and Cryo-Electron Microscopy for Atomic-Resolution Complex Structures

While cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large protein complexes, its application to small molecules like 2-(β-D-glucosyl)benzothiazole is indirect, focusing on the larger biomolecules to which it binds. To date, specific cryo-EM studies focusing on complexes with this compound are not prominent in the available literature.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformational Transitions

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are sensitive to the chiral nature of molecules. Given the presence of the chiral β-D-glucose moiety, 2-(β-D-glucosyl)benzothiazole is a chiral molecule and is therefore active in CD and ORD spectroscopy.

Fluorescence Spectroscopy for Binding and Energy Transfer Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of 2-(β-D-glucosyl)benzothiazole to its biological targets. The intrinsic fluorescence of the benzothiazole moiety, or a fluorescent tag attached to the molecule, can be monitored. Changes in the fluorescence intensity, emission wavelength, or polarization upon binding can provide information about the binding event and the local environment of the fluorophore.

Förster Resonance Energy Transfer (FRET) is a specific application of fluorescence spectroscopy that can be used to measure distances between a fluorescent donor and an acceptor molecule. In the context of 2-(β-D-glucosyl)benzothiazole, if the molecule or its binding partner is appropriately labeled, FRET can be used to probe the proximity of the small molecule to specific regions of the target biomolecule. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common method to evaluate the in vitro potency of compounds in competitive binding assays. acs.org

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Quantitative Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques for the quantitative analysis of intermolecular interactions.

SPR is a label-free optical technique that can measure the real-time binding kinetics of a ligand (like 2-(β-D-glucosyl)benzothiazole) to a target molecule that is immobilized on a sensor surface. From the resulting sensorgram, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of two molecules in solution. wikipedia.orgnih.gov A typical ITC experiment involves titrating a solution of 2-(β-D-glucosyl)benzothiazole into a solution containing the target molecule. The heat released or absorbed is measured after each injection. nih.gov Analysis of the resulting data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), the stoichiometry of binding (n), the enthalpy of binding (ΔH), and the entropy of binding (ΔS). wikipedia.org For example, a study on a related benzothiazole derivative's interaction with glycogen (B147801) phosphorylase b showed competitive inhibition with a Ki value of 76 µM. nih.gov

Biosynthetic Pathways and Metabolic Fate Investigations of 2 Beta D Glucosyl Benzothiazole

Elucidation of Biosynthetic Enzymes and Precursors (if naturally occurring)

Currently, the natural occurrence of 2-(beta-D-glucosyl)benzothiazole and its specific biosynthetic pathway have not been extensively documented in scientific literature. However, the formation of its aglycone, 2-hydroxybenzothiazole (B105590) (OBT), is a known biotransformation product from the degradation of benzothiazole (B30560) (BT) by various microorganisms.

The initial step in the breakdown of benzothiazole often involves its oxidation to 2-hydroxybenzothiazole. This transformation has been observed in several bacterial species, including those from the Rhodococcus genus. For instance, Rhodococcus pyridinovorans has been shown to oxidize benzothiazole to 2-hydroxybenzothiazole, which is then further oxidized to a dihydroxybenzothiazole nih.gov. This suggests that 2-hydroxybenzothiazole is a key intermediate and a likely precursor for any subsequent glycosylation.

While the specific enzymes responsible for the initial hydroxylation of benzothiazole to 2-hydroxybenzothiazole are not fully characterized in all organisms, studies on Rhodococcus have implicated catechol 1,2-dioxygenase activity in the degradation pathway of benzothiazole nih.gov. It is plausible that a monooxygenase is responsible for the initial conversion of benzothiazole to 2-hydroxybenzothiazole.

The following table summarizes the key precursor and its origin in the context of potential biosynthesis of this compound.

| Precursor | Origin | Organism(s) |

| 2-Hydroxybenzothiazole | Biotransformation of Benzothiazole | Rhodococcus species |

It is important to note that while 2-hydroxybenzothiazole is a known microbial metabolite, the subsequent glucosylation to form this compound in a natural biosynthetic pathway remains to be definitively established.

Glycosyltransferase Activity and Specificity in Compound Formation

The formation of a glycosidic bond, such as the one in this compound, is catalyzed by a class of enzymes known as glycosyltransferases. Specifically, UDP-glycosyltransferases (UGTs) are a large family of enzymes that transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to a wide range of acceptor molecules.

While direct evidence for a specific glycosyltransferase that utilizes 2-hydroxybenzothiazole as a substrate to form this compound is not yet available in the scientific literature, the process of glycosylation of xenobiotics and secondary metabolites is a well-established detoxification and modification mechanism in both plants and microorganisms.

In plants, for example, the detoxification of the benzoxazolinone class of compounds, which are structurally related to benzothiazoles, involves N-glucosylation nih.govnih.gov. This process is crucial for mitigating the toxicity of these compounds. Although the specific enzymes for every step are not fully elucidated, it highlights the potential for similar enzymatic machinery to act on benzothiazole derivatives.

The specificity of glycosyltransferases can be broad, and it is conceivable that a UGT with activity towards phenolic or heterocyclic compounds could catalyze the glucosylation of 2-hydroxybenzothiazole. The study of various UGTs has shown their capacity to glycosylate a diverse array of substrates nih.govnih.govusu.edu.

The proposed enzymatic reaction for the formation of this compound is presented below:

2-Hydroxybenzothiazole + UDP-glucose -> this compound + UDP

The following table outlines the key components involved in the enzymatic formation of the compound.

| Enzyme Class | Sugar Donor | Acceptor Substrate (Proposed) |

| Glycosyltransferase (e.g., UGT) | UDP-glucose | 2-Hydroxybenzothiazole |

Further research is required to isolate and characterize the specific glycosyltransferase(s) responsible for the formation of this compound and to determine their substrate specificity and kinetic properties.

Metabolic Transformations and Biotransformation Pathways (excluding human metabolism, clinical pharmacokinetics)

The metabolic fate of this compound in the environment is primarily governed by microbial activity. While the specific degradation pathway of the glycosylated form is not well-documented, the general biotransformation of benzothiazoles provides a framework for understanding its likely breakdown.

Microorganisms, particularly bacteria from the genus Rhodococcus, are known to degrade benzothiazole and its derivatives nih.govresearchgate.net. The initial steps in the degradation of benzothiazole typically involve the formation of 2-hydroxybenzothiazole nih.govd-nb.infonih.gov. This intermediate is then often further hydroxylated before ring cleavage occurs.

It is hypothesized that the first step in the microbial metabolism of this compound would be the enzymatic cleavage of the glycosidic bond by a β-glucosidase. This would release glucose, which can be utilized by the microorganism as a carbon and energy source, and 2-hydroxybenzothiazole.

This compound + H₂O -> 2-Hydroxybenzothiazole + Glucose

Once 2-hydroxybenzothiazole is formed, its degradation would likely follow the established pathways for this compound. Studies on Rhodococcus pyridinovorans have shown that 2-hydroxybenzothiazole is converted to a dihydroxybenzothiazole, which is a step preceding the opening of the benzene (B151609) ring nih.gov. The degradation of 2-aminobenzothiazole (B30445) by Rhodococcus rhodochrous has also been shown to proceed through hydroxylation of the benzene ring nih.gov.

The following table summarizes the probable metabolic transformations of this compound by microorganisms.

| Transformation Step | Enzyme (Proposed) | Intermediate/Product |

| Deglycosylation | β-glucosidase | 2-Hydroxybenzothiazole, Glucose |

| Hydroxylation | Monooxygenase | Dihydroxybenzothiazole |

| Ring Cleavage | Dioxygenase | Various aliphatic compounds |

Development and Application of 2 Beta D Glucosyl Benzothiazole As a Chemical Biology Tool

Design and Synthesis of Fluorescent Probes and Bio-Orthogonal Tags

The benzothiazole (B30560) core is a privileged structure in the design of fluorescent molecules due to its inherent photophysical properties. tandfonline.comresearchgate.net By chemically modifying the benzothiazole ring, researchers can fine-tune the optical and electronic characteristics, such as absorption and emission wavelengths. researchgate.net The synthesis of these probes often involves straightforward chemical reactions, making the benzothiazole framework an accessible platform for developing new molecular tools. For instance, novel fluorescent probes have been created by starting with precursor molecules like 2-aminobenzenethiol and salicylal, which can be modified to introduce various functional groups.

The glucose component of 2-(β-D-glucosyl)benzothiazole is particularly significant for creating bio-orthogonal tags. Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov A key strategy in this field is metabolic oligosaccharide engineering, where cells are fed modified sugars that they incorporate into their glycoproteins. nih.govbiorxiv.org A molecule like 2-(β-D-glucosyl)benzothiazole is an ideal candidate for such an approach. The glucose part can be recognized and processed by cellular machinery, while the benzothiazole unit can act as a reporter tag or a handle for subsequent chemical reactions. This allows for the specific labeling and analysis of glycans and glycoproteins, which are crucial in many cellular functions and disease pathologies. biorxiv.org

Strategies for creating such tags often involve bifunctional linkers that can connect a sugar to a protein. For example, a linker combining oxime ligation and strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry can effectively functionalize reducing sugars for attachment to proteins. nih.gov The hydrophobic nature of groups like bicyclononyne (BCN), which can be part of these linkers, can also be exploited as a "purification tag" to simplify the isolation of the desired glycoconjugate products. nih.gov

Applications in Live Cell Imaging and Target Localization

Fluorescent probes derived from the benzothiazole scaffold are extensively used for live-cell imaging, enabling the visualization of cellular components and processes in real-time. nih.govnih.gov These probes are designed to be cell-permeable and often exhibit low cytotoxicity, making them suitable for studying living systems. nih.gov

A significant application is in the imaging of mitochondria, the essential organelles for cellular energy production. nih.gov Researchers have developed hydroxythiophene-conjugated benzothiazole derivatives that specifically accumulate in mitochondria. nih.gov By modifying the hydroxyl group, these probes can be engineered to respond to specific mitochondrial activities. For example, an acetate-modified probe (BzT-OAc) can monitor endogenous esterase activity, while an acrylate-modified version (BzT-OAcryl) can detect changes in pH associated with mitochondrial dysfunction. nih.gov

Benzothiazole-based probes have also been instrumental in neurodegenerative disease research. nih.gov Specifically, push-pull benzothiazole (PP-BTA) derivatives have been synthesized to detect the protein aggregates that are hallmarks of Alzheimer's and Parkinson's diseases. nih.gov These probes show a significant increase in fluorescence intensity when they bind to β-amyloid (Aβ) and α-synuclein (α-syn) aggregates. nih.gov This allows for clear staining and visualization of senile plaques and Lewy bodies in brain tissue, which is invaluable for preclinical studies. nih.gov

Furthermore, benzothiadiazole derivatives have been successfully used as selective fluorescent probes in human stem cells, offering superior performance compared to commercially available dyes like DAPI for certain applications. nih.gov The versatility of the benzothiazole structure allows for the creation of a wide array of probes for imaging various cellular targets and events. researchgate.net

Integration into Biosensors and Diagnostic Research Methodologies (excluding clinical diagnostics)

Beyond imaging, the 2-(β-D-glucosyl)benzothiazole framework is integrated into biosensors designed for academic research. These biosensors leverage the specific interactions of the molecule to detect and quantify target analytes. The benzothiazole component often serves as the signaling unit (e.g., fluorescent or electrochemical), while the glucosyl moiety can provide specificity or serve as an anchor point.

For example, polymers containing benzothiadiazole units have been used to construct electrochemical biosensors. researchgate.net In one application, a polymeric benzothiadiazole matrix was deposited on an electrode and used to immobilize glucose oxidase (GOx). researchgate.net This enzyme-based biosensor could then detect glucose by measuring the decrease in oxygen concentration resulting from the enzymatic reaction. researchgate.net Such systems are characterized by their kinetic parameters and operational stability for research purposes. researchgate.net

Fluorescent probes based on benzothiazole are also a cornerstone of biosensor development for detecting specific biomolecules. As mentioned previously, probes have been designed to bind to pathological protein aggregates like β-amyloid and α-synuclein. nih.gov The binding affinity of these probes can be quantified, providing a basis for a research-level detection methodology.

| Probe Target | Dissociation Constant (Kd) |

|---|---|

| β-amyloid (Aβ) aggregates | 40-148 nM |

| α-synuclein (α-syn) aggregates | 48-353 nM |

Use as a Scaffold for Ligand Discovery and Optimization in Pre-clinical Mechanistic Studies

The benzothiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. tandfonline.comresearchgate.net This makes 2-(β-D-glucosyl)benzothiazole and its derivatives excellent starting points for discovering and optimizing new ligands for preclinical research aimed at understanding disease mechanisms. nih.gov

A notable area of research is in the development of enzyme inhibitors. The benzothiazole scaffold has been used to design inhibitors for bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication in bacteria. nih.gov By modifying the benzothiazole core, researchers have created potent nanomolar inhibitors, and crystallographic studies have revealed how these compounds bind to the ATP-binding pocket of the enzyme, providing a basis for structure-based drug design. nih.gov

The glucose moiety in 2-(β-D-glucosyl)benzothiazole makes this scaffold particularly relevant for targeting carbohydrate-processing enzymes. Researchers have synthesized benzothiazole-linked hydroxypyrazolones that act as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov This line of inquiry is crucial for developing tools to study metabolic disorders in a preclinical setting.

| Compound Type | Target Enzyme | Reported Activity |

|---|---|---|

| Benzothiazole-linked hydroxypyrazolones | α-amylase & α-glucosidase | Inhibitory activity demonstrated |

The versatility of the benzothiazole scaffold has been further demonstrated in the development of compounds targeting various signaling pathways in cancer research, including inhibitors for enzymes like PI3K, EGFR, and VEGFR. researchgate.net This highlights its broad utility in creating chemical probes to dissect complex biological pathways in preclinical mechanistic studies.

Microarray and High-Throughput Screening Platform Development for Academic Research

High-throughput screening (HTS) is a key technology in modern biology and drug discovery, allowing for the rapid testing of thousands of chemical compounds. The 2-(β-D-glucosyl)benzothiazole scaffold and its derivatives are well-suited for inclusion in HTS libraries due to their synthetic accessibility and diverse biological activities.

HTS campaigns have been employed to identify new drug leads from large chemical libraries, and compounds containing various heterocyclic cores, including benzoxazine (B1645224) which is structurally related to benzothiazole, have been identified as potent enzyme inhibitors through such methods. nih.gov For example, a computational HTS of the ChemBridge library followed by in-vitro assays identified a dual inhibitor of EGFR and HER2 kinases, demonstrating the power of screening large compound collections. nih.gov

Furthermore, established drugs and novel compounds are often identified as inhibitors of viral proteases through HTS. nih.gov In one such screen of over 6,000 compounds, several were found to inhibit the SARS-CoV-2 papain-like protease (PLpro), highlighting how screening can rapidly identify compounds with potential for further development. nih.gov The inclusion of diverse scaffolds like benzothiazole in these screening libraries is crucial for discovering novel biological activities. The development of cell-based HTS assays is another area where these compounds are relevant, enabling the screening of large libraries to find molecules that modulate specific cellular pathways.

Emerging Research Directions and Future Perspectives on 2 Beta D Glucosyl Benzothiazole

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Biology

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex molecules like 2-(beta-D-glucosyl)benzothiazole. These computational tools offer the potential to accelerate the understanding of its chemical biology and unlock new applications.

Predictive Modeling of Bioactivity and Physicochemical Properties:

AI and ML algorithms can be trained on existing datasets of glycosylated and heterocyclic compounds to predict the biological activities and physicochemical properties of novel molecules. nih.gov For this compound, this could involve developing Quantitative Structure-Activity Relationship (QSAR) models to forecast its potential interactions with biological targets. nih.gov By analyzing the structural features of the benzothiazole (B30560) ring and the glucose moiety, these models can predict its binding affinity to specific proteins or enzymes, guiding experimental research towards the most promising avenues. For instance, ML models have been successfully used to predict the inhibitory activity of thiazole (B1198619) derivatives on specific biological targets. nih.gov

Accelerating Synthesis and Reaction Optimization:

Table 1: Potential AI/ML Applications in the Study of this compound

| AI/ML Application | Description | Potential Impact on Research |

| QSAR Modeling | Predicting biological activity based on chemical structure. | Rapidly screen for potential biological targets and prioritize experimental validation. |

| Synthesis Prediction | Proposing efficient and novel synthetic pathways. | Accelerate the synthesis of the compound and its derivatives, reducing time and resource expenditure. |

| Property Prediction | Forecasting physicochemical properties like solubility and stability. | Guide formulation studies and the design of research applications. |

| Reaction Optimization | Predicting optimal reaction conditions for yield and selectivity. | Improve the efficiency and sustainability of chemical synthesis. |

Advanced Nanomaterial Conjugates for Targeted Delivery in Research Models (excluding drug delivery)

The conjugation of this compound with advanced nanomaterials opens up new possibilities for its application in research models, beyond conventional therapeutic delivery. These conjugates can be designed as highly specific probes for imaging, sensing, and studying biological processes at the molecular level.

Targeted Imaging Probes:

Glycosylated nanoparticles have shown promise for targeted delivery to specific cell types that overexpress glucose transporters. nih.govnih.gov By attaching this compound to nanoparticles, such as gold nanoparticles or quantum dots, it may be possible to develop probes for imaging these cells in research models. citycollegekolkata.org The benzothiazole moiety itself possesses interesting photophysical properties that could be harnessed for fluorescence-based imaging.

Probes for Studying Protein Glycation:

Benzothiazole derivatives have been identified as inhibitors of methylglyoxal-mediated protein glycation, a process implicated in various diseases. nih.gov Conjugating this compound to nanomaterials could create tools to study the mechanisms of glycation and the effects of its inhibition in cellular and in vivo models.

Table 2: Potential Nanomaterial Conjugates of this compound for Research Applications

| Nanomaterial | Potential Application | Research Model Focus |

| Gold Nanoparticles | Targeted delivery and imaging probes. | Cellular models expressing specific glucose transporters. |

| Quantum Dots | Fluorescent imaging of biological processes. | In vitro and cellular studies of molecular interactions. |

| Magnetic Nanoparticles | Probes for magnetic resonance imaging (MRI). | In vivo imaging and tracking in animal models. |

| Liposomes | Vesicles for studying membrane interactions. | Models of cellular uptake and intracellular trafficking. |

Cross-Disciplinary Research Collaborations and Global Initiatives

The comprehensive study of a molecule like this compound necessitates a collaborative, cross-disciplinary approach. The inherent complexity of its structure and potential applications requires expertise from synthetic chemistry, carbohydrate chemistry, biochemistry, computational science, and materials science.

Fostering Interdisciplinary Synergy:

Global initiatives and conferences, such as those organized by the International Union of Pure and Applied Chemistry (IUPAC) and the Gordon Research Conferences on Heterocyclic Compounds, provide crucial platforms for fostering such collaborations. grc.orgiupac.org These events bring together researchers from diverse backgrounds to exchange ideas, share unpublished research, and forge new partnerships that can accelerate progress in the field of heterocyclic and glycosidic chemistry. grc.org

Open Science and Data Sharing:

The development of open-access databases and computational tools is another key aspect of global collaboration. Sharing synthetic protocols, spectral data, and computational models related to glycosylated benzothiazoles can prevent duplication of effort and enable researchers worldwide to build upon existing knowledge. Journals like Chemistry of Heterocyclic Compounds play a vital role in disseminating this research to a global audience. osi.lv

Challenges and Opportunities in the Comprehensive Academic Study of Glycosylated Heterocyclic Compounds

The academic study of glycosylated heterocyclic compounds like this compound is not without its challenges. However, these challenges also present significant opportunities for innovation and discovery.

Synthetic Challenges:

The synthesis of glycosylated heterocycles can be complex. Achieving stereoselective glycosylation to obtain the desired beta-anomer of this compound can be a significant hurdle. anr.fr Furthermore, the development of green and sustainable synthetic methods for benzothiazole derivatives is an ongoing area of research. nih.govnih.gov Overcoming these synthetic challenges represents a major opportunity for organic chemists to develop novel and efficient methodologies.

Opportunities in Materials Science and Beyond:

While much of the focus on heterocyclic compounds has been in the pharmaceutical realm, there are growing opportunities in materials science. numberanalytics.comnumberanalytics.com The unique electronic and photophysical properties of the benzothiazole core, combined with the biocompatibility and specific recognition properties of the glucose moiety, could lead to the development of novel biomaterials, sensors, and components for organic electronics. acs.org The exploration of these applications is a key area for future research.

Understanding Biological Roles:

A fundamental challenge and opportunity lies in elucidating the precise biological roles and mechanisms of action of glycosylated benzothiazoles. While the parent benzothiazole scaffold is found in various biologically active molecules, the influence of the glycosidic bond on this activity is an area ripe for investigation. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-(β-D-glucosyl)benzothiazole, and how is its purity validated?

The compound is synthesized via nucleophilic substitution, starting from a glucopyranosyl precursor and a benzothiazole derivative. In a representative procedure, the reaction is conducted under anhydrous conditions using a coupling agent (e.g., molecular iodine or Pd catalysts), yielding 73% pure product. Characterization involves melting point analysis (87–89°C), -NMR (δ ~5.5–6.5 ppm for anomeric protons), and -NMR (δ ~100–160 ppm for glycosidic and aromatic carbons). Cross-validation with theoretical calculations ensures structural accuracy .

Q. How is the inhibitory activity of 2-(β-D-glucosyl)benzothiazole against metabolic enzymes evaluated?

Enzymatic assays for glycogen phosphorylase or α-glucosidase inhibition are performed in vitro. For example:

- Glycogen phosphorylase : Activity is measured via spectrophotometric monitoring of phosphate release from glucose-1-phosphate. IC values are determined using Lineweaver-Burk plots .

- α-Glucosidase : A colorimetric assay using p-nitrophenyl-α-D-glucopyranoside as a substrate quantifies inhibition kinetics. Molecular docking (e.g., AutoDock Vina) complements experimental data to identify binding interactions .

Q. What fluorescence-based applications have been reported for benzothiazole-glucose conjugates?

Derivatives like 2-(2′-hydroxyphenyl)benzothiazole serve as fluorescent probes for reactive oxygen species (e.g., HO). The probe’s design leverages excited-state intramolecular proton transfer (ESIPT), with fluorescence quenching/reactivation mechanisms validated via time-resolved spectroscopy and bioimaging in cellular models .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the photophysical dynamics of 2-(β-D-glucosyl)benzothiazole derivatives?

Solvent-dependent ESIPT kinetics are studied using femtosecond transient absorption spectroscopy. In nonpolar solvents (e.g., hexane), ESIPT occurs within <100 fs, while polar protic solvents (e.g., methanol) disrupt hydrogen bonding, delaying proton transfer (>1 ps). These dynamics are critical for optimizing fluorescence quantum yield in biosensing applications .

Q. What strategies address contradictory data in structure-activity relationships (SARs) for benzothiazole glycosides?

Discrepancies between in vitro and in silico results often arise from solvent effects or conformational flexibility. To resolve this:

Q. How can synthetic yields of 2-(β-D-glucosyl)benzothiazole be improved for scalable research?

Optimization strategies include:

- Catalyst screening : Pd(PPh) or CuI in Suzuki-Miyaura cross-coupling enhances coupling efficiency .

- Protecting groups : Temporary protection of the glucose hydroxyls (e.g., acetyl groups) prevents side reactions, increasing yield to >80% .

Q. What advanced spectroscopic techniques resolve ambiguities in glycosidic bond conformation?

- ROESY NMR : Identifies through-space correlations between the glucosyl anomeric proton and benzothiazole aromatic protons.

- DFT calculations : Predict preferred chair or boat conformations of the glucopyranose ring, validated by X-ray crystallography .

Methodological Considerations

- Contradictory Data : When enzymatic inhibition assays conflict with computational predictions, re-evaluate assay conditions (e.g., buffer pH, temperature) and docking parameters (e.g., force fields) .

- Fluorescence Quenching : For probes like HO-sensitive derivatives, confirm specificity using control experiments with competing reactive species (e.g., NO, O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.